(R)-3-(4-Methoxyphenoxy)pyrrolidine HCl
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of (R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions. The official IUPAC name for this compound is (3R)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride, which precisely describes the stereochemical configuration and substitution pattern. The designation (3R) indicates the absolute configuration at the third carbon of the pyrrolidine ring according to Cahn-Ingold-Prelog priority rules.
The compound is registered under Chemical Abstracts Service number 1568042-27-2, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include (R)-3-(4-methoxyphenoxy)pyrrolidine;hydrochloride and (R)-3-(4-Methoxyphenoxy)pyrrolidine HCl, reflecting variations in nomenclature conventions across different chemical databases. The molecular descriptor MFCD28148222 serves as an additional identifier in various chemical information systems.
| Property | Value |
|---|---|
| IUPAC Name | (3R)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride |
| CAS Number | 1568042-27-2 |
| MDL Number | MFCD28148222 |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
The structural representation can be expressed through standardized notation systems. The Simplified Molecular Input Line Entry System notation is COC1=CC=C(O[C@H]2CNCC2)C=C1.[H]Cl, which encodes the complete molecular structure including stereochemistry. The International Chemical Identifier string provides another standardized representation: InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-/m0/s1.
Molecular Geometry and Stereochemical Configuration
The molecular geometry of (R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring adopting a puckered conformation due to sp³ hybridization of the ring carbons. The stereogenic center at the third carbon position determines the absolute configuration, with the (R) designation indicating the spatial arrangement of substituents according to priority rules. The pyrrolidine ring typically adopts an envelope conformation, where one carbon atom lies out of the plane formed by the other four ring atoms.
The 4-methoxyphenoxy substituent extends from the pyrrolidine ring through an ether linkage, creating a rigid aromatic system that influences the overall molecular conformation. The phenyl ring maintains planarity due to aromatic conjugation, while the methoxy group (-OCH₃) can rotate around the carbon-oxygen bond, providing conformational flexibility. The dihedral angle between the pyrrolidine ring and the phenyl ring plays a crucial role in determining the compound's three-dimensional shape and potential binding interactions.
Computational analysis reveals that the compound exhibits restricted rotation around the carbon-oxygen bond connecting the pyrrolidine and phenoxy moieties. This conformational restriction contributes to the molecule's overall rigidity and influences its pharmacological properties. The presence of the hydrochloride salt form introduces additional hydrogen bonding capabilities through the protonated nitrogen atom, affecting both crystal packing and solution-state behavior.
Comparative Analysis of Enantiomeric Forms (R vs. S Isomers)
The enantiomeric relationship between (R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride and its (S)-counterpart represents a fundamental aspect of chirality in organic chemistry. The (S)-enantiomer, identified by CAS number 1568051-64-8, possesses identical molecular formula and weight but differs in the three-dimensional arrangement of atoms around the stereogenic center. This mirror-image relationship results in identical physical properties such as melting point, boiling point, and solubility in achiral environments, while exhibiting different behavior in chiral environments.
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| CAS Number | 1568042-27-2 | 1568051-64-8 |
| Molecular Formula | C₁₁H₁₆ClNO₂ | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol | 229.70 g/mol |
| Stereochemical Descriptor | (3R) | (3S) |
| Optical Activity | Dextrorotatory/Levorotatory | Levorotatory/Dextrorotatory |
The racemic mixture, designated by CAS number 23123-09-3, contains equal proportions of both enantiomers and exhibits different crystallographic properties compared to the individual enantiomers. Racemic compounds often display distinct melting points, crystal structures, and solubility profiles due to different packing arrangements in the solid state. The resolution of racemic mixtures into individual enantiomers requires specialized techniques such as chiral chromatography or crystallization with chiral auxiliaries.
Spectroscopic analysis reveals that enantiomers produce identical spectra in achiral environments but show distinctive patterns when analyzed using chiral shift reagents or in the presence of chiral solvents. Nuclear magnetic resonance spectroscopy with chiral derivatizing agents can differentiate between enantiomers by creating diastereomeric complexes that exhibit distinct chemical shifts. Circular dichroism spectroscopy provides direct measurement of optical activity differences between enantiomers, with the (R) and (S) forms displaying mirror-image spectra.
X-ray Crystallography and 3D Conformational Studies
X-ray crystallography represents the definitive method for determining the absolute configuration and three-dimensional structure of (R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. Single-crystal diffraction studies provide precise atomic coordinates, bond lengths, and bond angles, establishing the complete molecular geometry. The crystallographic analysis requires high-quality crystals with dimensions typically exceeding 0.1 millimeters in all directions, obtained through controlled crystallization from appropriate solvents.
The crystal structure reveals specific packing arrangements influenced by hydrogen bonding interactions between the protonated nitrogen atom and chloride ions. These intermolecular interactions contribute to crystal stability and influence physical properties such as melting point and solubility. The unit cell parameters and space group assignment provide information about crystal symmetry and molecular packing efficiency.
Conformational analysis through crystallographic data indicates preferred torsional angles and intramolecular interactions that stabilize the observed geometry. The pyrrolidine ring pucker parameters can be quantified using established algorithms, revealing the degree of deviation from planarity and the specific envelope conformation adopted. The orientation of the methoxyphenoxy substituent relative to the pyrrolidine ring is characterized by specific dihedral angles that influence molecular recognition and binding properties.
Advanced crystallographic techniques such as charge density analysis and temperature-dependent studies provide additional insights into electronic structure and molecular dynamics in the solid state. These investigations reveal electron distribution patterns, hydrogen bonding geometries, and thermal motion parameters that contribute to understanding molecular behavior under different conditions.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (R)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the methoxy group appearing as a singlet around 3.8 parts per million, pyrrolidine ring protons showing complex multipicity patterns between 2.0-4.0 parts per million, and aromatic protons displaying typical patterns in the 6.8-7.3 parts per million region.
The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for each carbon environment, with the methoxy carbon appearing around 55 parts per million, aromatic carbons distributed between 110-160 parts per million, and pyrrolidine ring carbons showing signals in the aliphatic region. Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and nuclear Overhauser enhancement spectroscopy provide connectivity information and spatial relationships between atoms.
| Spectroscopic Technique | Key Diagnostic Features |
|---|---|
| ¹H Nuclear Magnetic Resonance | Methoxy singlet (3.8 ppm), pyrrolidine multiplets (2.0-4.0 ppm), aromatic signals (6.8-7.3 ppm) |
| ¹³C Nuclear Magnetic Resonance | Methoxy carbon (55 ppm), aromatic region (110-160 ppm), aliphatic carbons (20-80 ppm) |
| Infrared Spectroscopy | C-H stretches (2800-3000 cm⁻¹), C=C aromatic (1600, 1500 cm⁻¹), C-O stretches (1000-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 230, characteristic fragmentations |
Infrared spectroscopy reveals characteristic absorption bands that serve as molecular fingerprints. The spectrum displays carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, aromatic carbon-carbon double bond stretches at approximately 1600 and 1500 wavenumbers, and carbon-oxygen stretching vibrations in the 1000-1300 wavenumber range. The presence of the hydrochloride salt introduces additional bands related to nitrogen-hydrogen stretching and bending modes.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 230 for the protonated molecular ion [M+H]⁺, with characteristic fragment ions resulting from loss of the methoxy group, aromatic ring cleavage, and pyrrolidine ring fragmentation. High-resolution mass spectrometry enables precise molecular formula determination and detection of isotope patterns that confirm elemental composition.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.7 g/mol |
IUPAC Name |
(3R)-3-(4-methoxyphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
VXLIUEVVXMIHKA-RFVHGSKJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@@H]2CCNC2.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCNC2.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to three structurally related derivatives:
(a) (R)-3-(Benzyloxy)pyrrolidine Hydrochloride ()
- Substituent : Benzyloxy group (phenylmethoxy).
- Key Differences: The benzyloxy group introduces greater lipophilicity and steric bulk compared to the 4-methoxyphenoxy group. This may reduce aqueous solubility but enhance membrane permeability.
- Applications : Benzyloxy-substituted pyrrolidines are often intermediates in synthesizing bioactive molecules, such as kinase inhibitors or neurotransmitter analogs.
(b) (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride ()
- Substituent: 4-Fluorophenoxy group.
- Applications : Fluorinated pyrrolidines are common in PET radiotracers and antipsychotic drugs due to fluorine’s impact on pharmacokinetics.
(c) Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate ()
- Substituent: 4-Methoxyphenyl (non-pyrrolidine scaffold).
- Key Differences : This pyrazolopyridine derivative lacks the pyrrolidine ring, emphasizing heterocyclic diversity. The methoxy group here contributes to π-π stacking interactions in enzyme inhibition.
Physicochemical and Spectral Properties
Table 1 summarizes key properties of the compounds:
Notes:
- The target compound’s molecular weight is calculated based on its formula (C₁₁H₁₄NO₂·HCl).
Preparation Methods
Synthetic Strategy Overview
The synthesis of (R)-3-(4-Methoxyphenoxy)pyrrolidine HCl typically involves two main approaches:
- Construction of the pyrrolidine ring from acyclic precursors , followed by functionalization with the 4-methoxyphenoxy group.
- Functionalization of pre-existing pyrrolidine structures with the 4-methoxyphenoxy substituent, often employing nucleophilic substitution or coupling reactions.
Protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are commonly used during the synthesis to protect amine functionalities, enabling selective reactions at other sites without undesired side reactions.
Solid-Phase Pyrrolidine Synthesis and Encoding Chemistry
A notable method for synthesizing pyrrolidine derivatives, including analogs of (R)-3-(4-Methoxyphenoxy)pyrrolidine, uses solid-phase synthesis combined with encoded combinatorial chemistry :
- The synthesis is carried out on an acid-cleavable linker attached to a solid polymer resin.
- Building blocks protected with base-labile (Fmoc) and acid-labile (e.g., tert-butyl) groups are used.
- The 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) linker is employed for attachment.
- Orthogonal protection strategies using N-Alloc derivatives allow selective addition of tags and ligand moieties.
- The pyrrolidine ring is assembled via silver-catalyzed [2+3] cycloaddition reactions on the resin.
- After synthesis, the resin-bound pyrrolidines are deprotected and cleaved to yield the free compounds.
- This method achieves high purity and enantiomeric fidelity, comparable to solution-phase synthesis.
Key Synthetic Steps in Solution-Phase Preparation
A representative synthetic sequence for (R)-3-(4-Methoxyphenoxy)pyrrolidine HCl includes:
Nucleophilic substitution of a bromoalkoxy intermediate with pyrrolidine : For example, a 2-(4-allyl-2-methoxyphenoxy)-6-methoxyphenol derivative bearing a bromoethoxy side chain is reacted with pyrrolidine in the presence of potassium carbonate and potassium iodide in acetone at elevated temperature (~75 °C) for extended time (~18 h). This step installs the pyrrolidine ring onto the aromatic ether scaffold.
Use of protecting groups : Amine groups on pyrrolidine are protected with Fmoc or Boc groups during intermediate steps to prevent side reactions and allow selective functionalization.
Purification : The final hydrochloride salt is obtained by acidification and purified by recrystallization or chromatographic techniques to ensure high purity and correct stereochemistry.
Enantioselective Hydrogenation for Chiral Pyrrolidines
For obtaining enantiomerically pure (R)-3-substituted pyrrolidines, enantioselective hydrogenation is employed:
- Chiral catalysts enable asymmetric hydrogenation of pyrrolidine-3-carboxylic acid derivatives or related intermediates.
- Conditions typically involve moderate temperature (~30 °C), hydrogen pressure (~40 bar), and prolonged reaction times (~20 h).
- The reaction yields the desired enantiomer with >99% enantiomeric excess (ee) and high purity.
- Subsequent work-up involves neutralization, extraction, and acidification to isolate the hydrochloride salt.
This method is particularly useful for preparing chiral building blocks with high stereochemical control, which can then be further functionalized to introduce the 4-methoxyphenoxy moiety.
Summary Table of Preparation Methods
Research Findings and Observations
- The solid-phase synthesis approach allows rapid generation of pyrrolidine libraries with encoded tags for screening, demonstrating that the quality of pyrrolidines prepared on resin matches that of solution-phase synthesis.
- The nucleophilic substitution route is well-established for attaching pyrrolidine rings to aromatic systems bearing suitable leaving groups, with reaction conditions optimized to minimize side reactions and maximize yield.
- Enantioselective hydrogenation remains a gold standard for obtaining chiral pyrrolidine intermediates with excellent stereochemical control, critical for medicinal chemistry applications.
- Analytical characterization (NMR, MS, IR) confirms the structure and purity of the final hydrochloride salt, ensuring reproducibility and reliability of the synthetic methods.
Q & A
How can enantioselective synthesis of (R)-3-(4-Methoxyphenoxy)pyrrolidine HCl be optimized to achieve high chiral purity?
Basic Research Question
Methodological Answer:
Enantioselective synthesis often employs chiral catalysts or resolving agents. For pyrrolidine derivatives, asymmetric hydrogenation using Ru-BINAP catalysts or enzymatic resolution (e.g., lipases) can yield the desired (R)-enantiomer. For example, similar protocols for (S)-enantiomers (CAS: 1568051-64-8) use chiral HPLC for purification . Key steps include:
- Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Using chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.
- Confirming purity via optical rotation and circular dichroism (CD) spectroscopy.
What advanced analytical techniques are critical for confirming the structural integrity and enantiomeric excess (ee) of (R)-3-(4-Methoxyphenoxy)pyrrolidine HCl?
Advanced Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR with chiral solvating agents (e.g., Eu(hfc)3) to distinguish enantiomers .
- Chiral HPLC: Columns like Chiralpak IA/IB or Daicel OD-H enable baseline separation; retention time comparisons with reference standards (e.g., USP-grade) ensure accuracy .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular formula (C11H16ClNO2, MW: 229.70) .
- X-ray Crystallography: Resolves absolute configuration using single-crystal diffraction .
How should (R)-3-(4-Methoxyphenoxy)pyrrolidine HCl be stored to maintain stability during long-term studies?
Basic Research Question
Methodological Answer:
- Storage Conditions: Store in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess impurity profiles .
How can researchers design experiments to evaluate the compound’s binding affinity to serotonin (5-HT) receptors?
Advanced Research Question
Methodological Answer:
- Radioligand Binding Assays: Use [3H]-5-HT or [3H]-LSD in HEK-293 cells expressing 5-HT receptor subtypes (e.g., 5-HT1A/2A). Competitive binding curves (IC50) determine affinity .
- Functional Assays: Measure cAMP accumulation (5-HT1A: Gi-coupled) or calcium flux (5-HT2A: Gq-coupled) via BRET/FRET reporters .
- Molecular Docking: Model interactions using cryo-EM structures (e.g., PDB: 6WGT) to identify key residues (e.g., Asp155 in 5-HT1A) .
How should contradictory data on biological activity between enantiomers be resolved?
Advanced Research Question
Methodological Answer:
- Re-evaluate Enantiomeric Purity: Confirm ee >99% via chiral HPLC to rule out contamination by the (S)-form .
- Assay Optimization: Control for off-target effects (e.g., sigma-1 receptor cross-reactivity) using knockout cell lines .
- Meta-Analysis: Compare studies with standardized protocols (e.g., uniform cell lines, buffer conditions) .
What in vitro models are appropriate for preliminary neurotoxicity assessment of this compound?
Basic Research Question
Methodological Answer:
- Cell Viability Assays: Use SH-SY5Y neuronal cells with MTT/WST-1 reagents; IC50 values indicate cytotoxicity .
- Ames Test: Assess mutagenicity in TA98/TA100 Salmonella strains with/without metabolic activation (S9 fraction) .
- hERG Inhibition: Patch-clamp electrophysiology in HEK-293 cells to evaluate cardiac risk .
How can metabolic stability be evaluated to predict in vivo pharmacokinetics?
Advanced Research Question
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening: Use fluorescent probes (e.g., CYP3A4: midazolam) to identify enzyme interactions .
- Plasma Stability: Assess hydrolysis in plasma (37°C, 1 hr) followed by protein precipitation and HPLC quantification .
What computational strategies predict the compound’s interaction with off-target receptors?
Advanced Research Question
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding to homologous receptors (e.g., dopamine D2) using GROMACS/AMBER .
- Pharmacophore Modeling: Align structural features (e.g., methoxyphenoxy group) with known ligands in databases like ChEMBL .
- Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity or genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
